molecular formula C19H15BrN2O3 B3863511 N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide

N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide

Cat. No. B3863511
M. Wt: 399.2 g/mol
InChI Key: JZMUVMDZSZRPCS-CIAFOILYSA-N
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Description

The compound is a hydrazide derivative, which are often used in the synthesis of various organic compounds due to their reactivity. The presence of a furyl group (a furan ring, which is a five-membered ring with oxygen) and a bromophenyl group (a benzene ring with a bromine atom) suggests potential applications in pharmaceuticals or materials science .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the phenyl and furyl rings. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s properties, including its reactivity and the shape of its molecular orbitals .


Chemical Reactions Analysis

As a hydrazide, this compound would be expected to participate in reactions typical of this class of compounds, such as condensation with aldehydes or ketones to form hydrazones. The bromine atom on the phenyl ring could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make it relatively heavy and possibly quite polar. The aromatic rings could contribute to its stability and possibly make it relatively insoluble in water .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a pharmaceutical, it might interact with biological targets through the phenyl and furyl rings, while the hydrazide group could potentially be hydrolyzed in the body .

Safety and Hazards

Without specific data, it’s hard to say for certain, but like many organic compounds, it could potentially be harmful or irritating. The presence of the bromine atom means it could potentially be hazardous if it were to be metabolized into reactive bromine species .

Future Directions

Future research could potentially explore the properties of this compound further, including its reactivity, potential applications, and safety profile. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c20-15-8-6-13(7-9-15)17-11-10-16(25-17)12-21-22-19(24)18(23)14-4-2-1-3-5-14/h1-12,18,23H,(H,22,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMUVMDZSZRPCS-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide

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